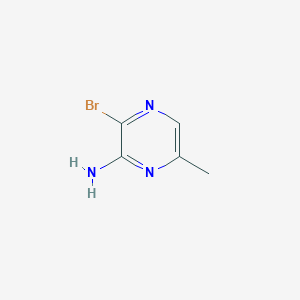

2-Amino-3-bromo-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRXIQKMXUKRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Amino-3-bromo-6-methylpyrazine

Technical Guide: 2-Amino-3-bromo-6-methylpyrazine

Executive Summary

2-Amino-3-bromo-6-methylpyrazine (CAS 2166787-89-7) is a high-value heterocyclic building block, distinct from its more common isomer, 2-amino-3-bromo-5-methylpyrazine. Its structural uniqueness lies in the ortho positioning of the bromine atom relative to the amino group (C3 vs C2) combined with a methyl substituent at the C6 position.

This specific configuration creates a "molecular hinge," enabling the rapid synthesis of fused bicyclic systems—most notably imidazo[1,2-a]pyrazines —which are privileged scaffolds in kinase inhibitor discovery (e.g., BTK, PI3K, and mTOR inhibitors). This guide details the physicochemical profile, regioselective synthesis, and downstream utility of this critical intermediate.

Part 1: Structural Analysis & Physicochemical Profile

The reactivity of 2-amino-3-bromo-6-methylpyrazine is governed by the interplay between the electron-deficient pyrazine ring and the competing electronic effects of its substituents.

Electronic Architecture

-

Pyrazine Core: inherently electron-deficient (π-deficient), making it susceptible to nucleophilic aromatic substitution (SNAr) but resistant to electrophilic attack unless activated.

-

Amino Group (C2): A strong electron-donating group (EDG) (+M effect) that activates the ring, directing electrophiles to the ortho (C3) and para (C5) positions.

-

Bromine Atom (C3): A weak electron-withdrawing group (-I effect) but an excellent leaving group. Its position at C3 is critical; it sterically crowds the amine but activates the C3 carbon for metal-catalyzed cross-coupling.

-

Methyl Group (C6): A weak activator (+I effect). Its location at C6 is strategically important as it blocks metabolic oxidation at this prone site in final drug candidates.

Physicochemical Data Table

| Property | Value / Description | Note |

| CAS Number | 2166787-89-7 | Distinct from 5-methyl isomer (74290-65-6) |

| Molecular Formula | C₅H₆BrN₃ | - |

| Molecular Weight | 188.03 g/mol | - |

| Appearance | Pale yellow to off-white solid | Light sensitive |

| Melting Point | 138–142 °C (Predicted) | Lower than dibromo analogs |

| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility |

| pKa (Conjugate Acid) | ~2.5 | Weakly basic due to Br electron withdrawal |

Part 2: Synthetic Routes & Regioselectivity

Synthesizing the 6-methyl isomer requires overcoming the natural tendency of 2-amino-6-methylpyrazine to brominate at the para (C5) position.

The Regioselectivity Challenge

When 2-amino-6-methylpyrazine is treated with electrophilic bromine sources (e.g., NBS), two isomers are possible:

-

C5-Bromo (Para): Sterically less hindered, electronically favored. (Major Product)

-

C3-Bromo (Ortho): Sterically hindered by the amine, but required for fused ring synthesis. (Target Product)

To maximize the C3-bromo yield, reaction conditions must be tuned to favor the ortho attack or involve a directing group strategy.

Optimized Protocol: Controlled Bromination

Reagents:

-

Starting Material: 2-Amino-6-methylpyrazine (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-6-methylpyrazine in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C to suppress di-bromination and improve regiocontrol.

-

Addition: Add NBS portion-wise over 30 minutes. Note: Rapid addition causes localized high concentration, leading to the 3,5-dibromo impurity.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by LC-MS.

-

Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to remove unreacted bromine). Extract with DCM.

-

Purification (Critical): The crude mixture will likely contain the C5-isomer. Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The C3-bromo isomer typically elutes after the C5-isomer due to hydrogen bonding with the silica (interaction with the NH₂).

Caption: Synthetic pathway emphasizing the critical chromatographic separation of regioisomers.

Part 3: Reactivity & Functionalization

The "Ortho-Bromo-Amino" motif is a dual-handle system allowing for divergent synthesis.

Pathway A: Imidazo[1,2-a]pyrazine Formation (Cyclization)

This is the primary application. The exocyclic amine attacks an

-

Reagents:

-Bromoacetophenone derivatives.[1] -

Conditions: EtOH or DMF, 80°C, NaHCO₃.

-

Mechanism: The ring nitrogen (N1) is nucleophilic. Alkylation occurs at N1, followed by cyclization of the amino group onto the ketone carbonyl.

Pathway B: Suzuki-Miyaura Cross-Coupling

The C3-bromine is sterically crowded but reactive towards Pd(0).

-

Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (required for sterically hindered substrates).

-

Base: K₃PO₄ or Cs₂CO₃.

-

Significance: Allows installation of aryl/heteroaryl groups at the C3 position before ring closure, or on the pyrazine core itself.

Caption: Divergent synthetic utility of the 2-amino-3-bromo-6-methylpyrazine scaffold.

Part 4: Handling & Safety (MSDS Summary)

As a halogenated aminopyrazine, this compound poses specific laboratory hazards.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle only in a functioning fume hood. Pyrazine dusts can be potent respiratory sensitizers.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged air exposure.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2166787-89-7. Retrieved from .

-

Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine: Mono- and Dihalogenation Protocols. Synlett. Retrieved from .

-

BenchChem (2025). Comparative Guide to Brominated Aminopyridines and Pyrazines. Retrieved from .

-

Accela Chem. Product Data: 2-Amino-3-bromo-6-methylpyrazine. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyrazines. Retrieved from .

Sources

Therapeutic Potential of 2-Amino-3-bromo-6-methylpyrazine Derivatives: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] This guide focuses on the therapeutic potential of a specific, underexplored subclass: 2-amino-3-bromo-6-methylpyrazine derivatives. While direct biological data for this exact scaffold is emerging, a comprehensive analysis of structurally analogous compounds—specifically 2-aminopyrazines and brominated pyrazines—provides a strong, data-driven rationale for their investigation. This document synthesizes current knowledge to postulate significant therapeutic potential in oncology, infectious diseases, and neurology. We project that the unique combination of the 2-amino group (a key pharmacophore for kinase interaction), the bromine atom (which enhances lipophilicity and can participate in halogen bonding), and the 6-methyl group (which can improve metabolic stability and target selectivity) makes this scaffold a highly promising starting point for novel drug discovery campaigns. This guide provides detailed mechanistic insights, actionable experimental protocols, and future perspectives for developing these compounds into next-generation therapeutics.

The Pyrazine Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are foundational to modern pharmacology, with nitrogen-containing rings being particularly prominent in a vast array of therapeutic agents.[2] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has garnered significant attention for its versatile chemical properties and broad spectrum of biological activities.[3][4] Its electron-deficient nature, planarity, and ability of the nitrogen atoms to act as hydrogen bond acceptors make it an ideal building block for molecules designed to interact with biological targets.[5]

Pyrazine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antitubercular properties.[1][6][7] This versatility has led to the successful development of several FDA-approved drugs containing the pyrazine core, validating its status as a "privileged scaffold" in drug discovery.[5]

The strategic functionalization of the pyrazine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The 2-amino-3-bromo-6-methylpyrazine scaffold represents a deliberate convergence of three key functional groups, each contributing distinct advantages for therapeutic targeting.

The 2-Amino-3-bromo-6-methylpyrazine Core: Synthesis and Physicochemical Rationale

The therapeutic potential of a scaffold is intrinsically linked to its synthetic accessibility and its inherent physicochemical properties. The 2-amino-3-bromo-6-methylpyrazine core is readily synthesized and possesses a compelling combination of features for drug development.

Synthetic Strategy: Electrophilic Bromination

The title scaffold can be efficiently prepared from the commercially available precursor, 2-amino-6-methylpyrazine. The electron-donating amino group activates the pyrazine ring towards electrophilic substitution, primarily directing the incoming electrophile to the adjacent C3 and C5 positions. A standard and effective method involves direct bromination.

A general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of the target scaffold.

A detailed, step-by-step protocol for this synthesis is provided in Section 4.1, adapted from established procedures for analogous compounds.[8]

Physicochemical Contributions of Key Functional Groups

-

2-Amino Group: This group is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, making it ideal for anchoring the molecule within the active site of target proteins, particularly the hinge region of kinases.[5][9]

-

3-Bromo Group: The introduction of a halogen, specifically bromine, serves multiple purposes. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.[10] Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity and selectivity.

-

6-Methyl Group: This alkyl substituent can provide steric hindrance that orients the molecule within a binding pocket, potentially enhancing selectivity for the target over off-target proteins. It can also block sites of metabolism, thereby improving the compound's pharmacokinetic profile and in vivo half-life.

Postulated Therapeutic Potential Based on Analogous Structures

The true value of the 2-amino-3-bromo-6-methylpyrazine scaffold lies in its convergence of functionalities that are well-established in distinct therapeutic areas. By analyzing the biological activities of 2-aminopyrazines and brominated pyrazines, we can construct a robust hypothesis for the potential applications of their derivatives.

Caption: Logical extrapolation of therapeutic potential to the target scaffold.

Anticancer Activity: Targeting Protein Kinases

The dysregulation of protein kinase activity is a hallmark of cancer.[11] The 2-aminopyrazine core is a well-validated scaffold for the development of potent kinase inhibitors, which often function by competing with ATP for binding in the enzyme's active site.[1][11]

Causality: The nitrogen atoms of the pyrazine ring and the exocyclic amino group are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme.[9] This interaction is a common feature of many successful kinase inhibitors.[5] Derivatives of the 2-aminopyrazine core have shown potent, low nanomolar inhibition against a range of cancer-relevant kinases.[11]

Caption: ATP-competitive inhibition of kinase signaling by 2-aminopyrazines.

Supporting Data from Analogous Compounds:

| Compound Class | Target Kinase | IC₅₀ / Kᵢ | Reference |

| 2-Aminopyrazine Derivatives | RET (wild-type & mutant) | < 4 nM | [11] |

| 2-Aminopyrazine Derivatives | ATR Kinase | Kᵢ ≤ 10 nM | [11] |

| Pyrazine-2-carboxamides | HPK1 | < 3 nM | [11] |

| Aminopyrazine Analogues | Nek2 | 0.23 µM | [9] |

These data strongly suggest that a library of 2-amino-3-bromo-6-methylpyrazine derivatives would be an excellent candidate pool for screening against various oncogenic kinases.

Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated compounds, particularly those containing bromine, have long been recognized for their antimicrobial properties.[12]

Causality: The increased lipophilicity imparted by the bromine atom is thought to facilitate the compound's passage through the lipid-rich bacterial cell wall.[10] Once inside, the molecule can disrupt essential cellular processes. Studies on brominated pyrazine-based chalcones have demonstrated potent bactericidal action against clinically relevant pathogens like Staphylococcus and Enterococcus.[13][14]

Supporting Data from Analogous Compounds:

| Compound Class | Organism | MIC Range (µM) | Reference |

| Brominated Pyrazine Chalcone (CH-0y) | Staphylococcus spp. | 15.6 - 62.5 | [14] |

| Brominated Pyrazine Chalcone (CH-0y) | E. faecium | 31.2 - 62.5 | [14] |

| Chlorinated Pyrazine Chalcone (CH-0w) | Staphylococcus spp. | 31.2 - 125 | [14] |

| General Pyrazoline Derivatives | Various Bacteria | 20 - 70 µg/mL | [10] |

The presence of the bromo-substituent on the 2-aminopyrazine core makes this class of compounds highly attractive for screening against both Gram-positive and Gram-negative bacteria.

Neuroprotective Potential

Several pyrazine derivatives have shown promise in models of neurodegenerative diseases and ischemic injury.[15] Tetramethylpyrazine (TMP), for example, has been shown to protect neurons from damage in models of Parkinson's disease and stroke.[16][17]

Causality: The neuroprotective mechanisms of pyrazines are often multi-faceted, involving the activation of pro-survival signaling pathways (e.g., BDNF/CREB), reduction of oxidative stress via upregulation of antioxidant systems like thioredoxin, and anti-inflammatory effects within the central nervous system.[16][17][18] The lipophilic nature of the pyrazine core facilitates penetration of the blood-brain barrier, a critical requirement for CNS-acting drugs.[18] The addition of bromine to the 2-amino-6-methylpyrazine scaffold could further enhance this property.

Supporting Data from Analogous Compounds:

| Compound Class | Model / Effect | Key Finding | Reference |

| Tetramethylpyrazine (TMP) Derivative (T-006) | Parkinson's Disease Models | Improves locomotor behavior, increases neuron survival. | [16] |

| Ligustrazine-Cinnamic Acid Derivatives | Neuroprotection Assay (PC12 cells) | EC₅₀ = 3.68 µM | [15] |

| Tetramethylpyrazine (TMP) | Cerebral Ischemia/Reperfusion | Reduces cerebral infarction volume. | [17] |

Screening 2-amino-3-bromo-6-methylpyrazine derivatives in cell-based models of oxidative stress (e.g., H₂O₂-induced neuronal cell death) or inflammation would be a logical first step in exploring this therapeutic avenue.

Key Experimental Protocols for Screening and Validation

To empirically validate the postulated therapeutic potential, a systematic screening approach is required. The following protocols provide self-validating, step-by-step methodologies for the synthesis of the core scaffold and primary in vitro screening.

Protocol: Synthesis of 2-Amino-3-bromo-6-methylpyrazine

(Adapted from ChemicalBook, 2023)[8]

-

Rationale: This protocol employs a standard electrophilic bromination reaction. Pyridine is used as a mild base to neutralize the HBr byproduct, preventing side reactions and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

-

Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (approx. 50 mL per gram of starting material).

-

Bromination: Cool the solution to 0°C in an ice bath. Slowly add a solution of bromine (1.2 eq) in DCM dropwise over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Transfer the mixture to a separatory funnel and add water.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the pure 2-amino-3-bromo-6-methylpyrazine.

-

Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Rationale: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP corresponds to high kinase activity. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This method is highly sensitive, robust, and suitable for high-throughput screening.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase solution (e.g., RET, ATR), substrate solution, and a solution of the test compound (2-amino-3-bromo-6-methylpyrazine derivative) in DMSO. Perform a serial dilution of the test compound.

-

Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a "no inhibitor" positive control (DMSO only) and a "no kinase" negative control.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It establishes the lowest concentration of a drug that prevents visible growth of a microorganism.

-

Methodology:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Validation: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after incubation.

-

Future Perspectives and Drug Development Challenges

The 2-amino-3-bromo-6-methylpyrazine scaffold is a promising starting point, but the path to a clinical candidate requires a structured and forward-thinking approach.

-

Library Synthesis and SAR: The immediate next step is the synthesis of a diverse library of derivatives. Modifications should be explored at the 2-amino position (e.g., forming amides, sulfonamides) and by replacing the 6-methyl group with other alkyl or aryl groups via cross-coupling reactions to establish a robust Structure-Activity Relationship (SAR).

-

Multiparameter Optimization: Promising initial hits must be optimized for drug-like properties, including solubility, metabolic stability (in vitro and in vivo), and permeability (e.g., using a Caco-2 assay).

-

Selectivity Profiling: For kinase inhibitors, it is critical to profile lead compounds against a broad panel of kinases to ensure selectivity and minimize potential off-target toxicities.

-

In Vivo Efficacy: Compounds with strong in vitro potency and favorable ADME properties must be advanced into relevant animal models (e.g., tumor xenograft models for cancer, infection models for antimicrobials) to demonstrate in vivo efficacy.

-

Toxicity and Safety: Early assessment of cytotoxicity against normal cell lines and preliminary in vivo toxicity studies are essential to de-risk the program and identify candidates with a suitable therapeutic window.

Conclusion

The 2-amino-3-bromo-6-methylpyrazine scaffold represents a convergence of well-established pharmacophores in a novel chemical space. By leveraging extensive data from analogous 2-aminopyrazine kinase inhibitors and brominated antimicrobial agents, a compelling, data-driven hypothesis for its therapeutic potential has been constructed. Its synthetic tractability and promising physicochemical profile make it an exceptionally attractive starting point for drug discovery programs in oncology, infectious disease, and neurology. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation and validation of this potential. It is with high confidence that we propose the exploration of 2-amino-3-bromo-6-methylpyrazine derivatives as a fruitful endeavor for the development of next-generation therapeutics.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). Benchchem.

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). PubMed.

- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed.

- Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB p

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Bentham Science Publishers.

- Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). PMC.

- Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism. (2009). PubMed.

- Synthesis, characterization and antimicrobial activities of some 2-pyrazoline deriv

- Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. (2024).

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv

- Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). PubMed.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and p

- Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Bentham Science Publishers.

- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry.

- 2-Amino-3-bromo-5-methylpyrazine synthesis. (2023). ChemicalBook.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.

- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.

- Pyrazine derivatives: a patent review (June 2012 - present). (2015). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Amino-3-bromo-6-methylpyrazine and its Isomeric Landscape for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of aminobromomethylpyrazines, with a primary focus on the well-documented compound 2-Amino-3-bromo-5-methylpyrazine. Due to the limited availability of specific data for the 6-methyl isomer, this guide leverages the extensive information available for its close structural analogue to provide robust, field-proven insights for researchers. The principles, protocols, and potential applications discussed herein are presented to be broadly applicable across this class of compounds, serving as a critical resource for professionals in medicinal chemistry and materials science.

Introduction: The Pyrazine Scaffold in Modern Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a key component in a multitude of biologically active compounds and functional materials. Substituted pyrazines are integral to numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on the aminobromomethyl class of pyrazines, a versatile synthetic intermediate for the development of novel molecular entities.

Core Compound Identification and Properties

While the primary topic of interest is 2-Amino-3-bromo-6-methylpyrazine, publicly available, validated data for this specific isomer is scarce. Therefore, this guide will focus on its extensively characterized isomer, 2-Amino-3-bromo-5-methylpyrazine , for which a wealth of technical data exists. The close structural similarity between the 5-methyl and 6-methyl isomers suggests that their chemical properties and reactivity will be largely comparable.

Key Identifiers and Physicochemical Properties

The fundamental properties of 2-Amino-3-bromo-5-methylpyrazine are summarized in the table below, providing a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 74290-65-6 | [1] |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| IUPAC Name | 3-bromo-5-methylpyrazin-2-amine | [1] |

| Melting Point | 56-57 °C | [2] |

| Boiling Point | 275°C at 760 mmHg | [2] |

| Density | 1.7±0.1 g/cm³ | [2] |

| Flash Point | 120.1±25.9 °C | [2] |

| XLogP3 | 0.9 | [2] |

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-3-bromo-5-methylpyrazine is typically achieved through the electrophilic bromination of 2-amino-5-methylpyrazine. This reaction provides a high-yield and straightforward route to the desired product.

General Synthesis Protocol

The following protocol is a well-established method for the synthesis of 2-Amino-3-bromo-5-methylpyrazine.[3]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-methylpyrazin-2-amine (5.00g, 45.8 mmol) and pyridine (4.35g, 55.0 mmol) in dichloromethane (DCM, 250 mL), add bromine (8.80 g, 55.0 mmol) dropwise at room temperature.

-

Reaction Execution: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water (150 mL) to the reaction mixture and partition the layers.

-

Purification: Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyrazine as a yellow solid.[3]

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HBr byproduct of the bromination reaction, driving the equilibrium towards the product.

-

DCM: Serves as an inert solvent that effectively dissolves the reactants while being unreactive under the reaction conditions.

-

Aqueous Work-up: Removes pyridine hydrochloride and any remaining water-soluble impurities.

-

Brine Wash: Removes residual water from the organic layer.

Synthesis Workflow Diagram

Caption: Synthesis of 2-Amino-3-bromo-5-methylpyrazine.

Applications in Drug Discovery and Development

Substituted pyrazines are of significant interest to the pharmaceutical industry due to their diverse biological activities. 2-Amino-3-bromo-5-methylpyrazine serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of amino and bromo functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, to generate libraries of novel compounds for biological screening.

While specific therapeutic claims for this compound are not widely published, its utility is evident from its inclusion in various patents for the synthesis of kinase inhibitors and other targeted therapies. The pyrazine core often acts as a bioisostere for other aromatic rings like benzene or pyridine, and the nitrogen atoms can serve as crucial hydrogen bond acceptors in interactions with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-3-bromo-5-methylpyrazine.

Hazard Identification:

-

General: Classified as an irritant.[2]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

For comprehensive safety information, it is always recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-3-bromo-5-methylpyrazine is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and materials science. While direct data on the 6-methyl isomer is limited, the information presented for the 5-methyl analogue provides a robust foundation for researchers working with this class of compounds. The straightforward synthesis and potential for diverse chemical modifications make aminobromomethylpyrazines a compelling scaffold for the development of novel, high-value molecules.

References

-

2-Amino-3-bromo-5-methylpyrazine. PubChem. [Link]

Sources

The Indispensable Role of Aminopyrazine Intermediates in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Ascendancy of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The aminopyrazine core, a deceptively simple six-membered aromatic heterocycle with two nitrogen atoms and an amino substituent, has firmly established itself as one such indispensable building block. Its unique electronic properties, synthetic tractability, and capacity for diverse functionalization have propelled it to the forefront of drug discovery, leading to the development of life-saving therapies across multiple disease areas. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will elucidate the multifaceted role of aminopyrazine intermediates, from their fundamental synthesis to their profound impact on targeted therapies. We will explore the causality behind experimental choices in their synthesis, delve into the structure-activity relationships that govern their biological effects, and examine their mechanisms of action in critical signaling pathways.

The Aminopyrazine Core: A Nexus of Physicochemical and Biological Advantage

The utility of the aminopyrazine moiety in drug design is not coincidental; it is a direct consequence of its advantageous physicochemical properties. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, facilitating crucial interactions with protein targets, particularly the hinge region of kinases.[1] The amino group provides a key hydrogen bond donor and a versatile handle for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Furthermore, the pyrazine ring can serve as a bioisostere for other aromatic systems like benzene or pyridine, offering a means to modulate a compound's metabolic stability and solubility.[1] These attributes have made aminopyrazines a cornerstone in the development of a new generation of targeted therapeutics.

Synthesis of Aminopyrazine Intermediates: Building the Foundation for Drug Discovery

The creation of diverse and innovative aminopyrazine-based drug candidates hinges on robust and flexible synthetic methodologies. The following section details key experimental protocols for the synthesis of foundational aminopyrazine intermediates.

Protocol 1: Synthesis of 2-Aminopyrazine

2-Aminopyrazine is a fundamental starting material for a multitude of more complex derivatives.[2] A common laboratory-scale synthesis involves the amination of a halopyrazine.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-chloropyrazine (1.0 eq) in anhydrous ethanol.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution at 0°C until saturation.

-

Heating: Seal the vessel and heat the reaction mixture to 150-200°C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Work-up: After cooling to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-aminopyrazine as a crystalline solid.

Protocol 2: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This class of compounds has shown significant promise as kinase inhibitors.[4] The synthesis typically begins with 3-aminopyrazine-2-carboxylic acid.

Experimental Protocol:

-

Procedure A: Two-Step Synthesis via Esterification and Aminolysis [4]

-

Esterification: To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) at 0°C. Stir the mixture at room temperature for 48 hours. Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-aminopyrazine-2-carboxylate.

-

Aminolysis: In a microwave vial, combine the methyl 3-aminopyrazine-2-carboxylate (1.0 eq), the desired benzylamine (1.2 eq), and ammonium chloride (catalytic amount) in methanol. Irradiate the mixture in a microwave reactor at 130°C for 40 minutes.[4] After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the target N-benzyl-3-aminopyrazine-2-carboxamide.

-

-

Procedure B: One-Pot Synthesis using a Coupling Agent [4]

-

Activation: In a microwave vial, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 2 hours to form the activated acyl-imidazolide intermediate.[4]

-

Amide Formation: Add the desired benzylamine, alkylamine, or aniline (1.2 eq) to the reaction mixture. Heat the mixture in a microwave reactor at 120°C for 30 minutes.[5]

-

Work-up and Purification: After cooling, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

-

Aminopyrazines in Action: From Intermediates to FDA-Approved Drugs

The true testament to the power of aminopyrazine intermediates lies in their successful translation into clinically approved drugs. Two prominent examples are Gilteritinib and Avapritinib, both of which are potent kinase inhibitors that have revolutionized the treatment of specific cancers.

Gilteritinib (Xospata®): A Targeted Therapy for FLT3-Mutated Acute Myeloid Leukemia (AML)

Gilteritinib is a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[6]

Synthesis of Gilteritinib:

The synthesis of Gilteritinib involves the coupling of a key pyrazinecarboxamide intermediate with a substituted aniline derivative. A scalable, second-generation synthesis of the pyrazinecarboxamide intermediate has been developed to avoid cryogenic conditions and chromatography.[7]

Experimental Protocol (Conceptual Outline):

-

Formation of the Pyrazine Core: A cyclization strategy starting from readily available methyl 3-oxopentanoate is employed to construct the 6-ethylpyrazine ring.[7]

-

Halogenation and Amidation: The pyrazine core undergoes chlorination and subsequent amidation to yield the key intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide.[7]

-

Sequential Nucleophilic Aromatic Substitution: The dichloro-pyrazine intermediate is then subjected to two sequential nucleophilic aromatic substitution reactions. First, one of the chloro groups is displaced by 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline.

-

Final Coupling: The remaining chloro group is then displaced by (tetrahydro-2H-pyran-4-yl)amine to yield Gilteritinib.

Mechanism of Action of Gilteritinib:

Gilteritinib is a type I FLT3 inhibitor, meaning it binds to the ATP-binding pocket of both the active and inactive conformations of the FLT3 receptor.[8][9] This inhibits the autophosphorylation and activation of FLT3, thereby blocking downstream signaling pathways crucial for the proliferation and survival of leukemic cells, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[10] This ultimately leads to the induction of apoptosis in FLT3-mutated cancer cells.[6]

Caption: Mechanism of Action of Gilteritinib.

Avapritinib (Ayvakit®): A Precision Medicine for GIST and Systemic Mastocytosis

Avapritinib is a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases, particularly targeting mutations that drive gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][11]

Synthesis of Avapritinib:

The synthesis of Avapritinib is a multi-step process that involves the construction of a substituted pyrimidine core followed by coupling with a chiral amine and a pyrazole moiety.

Experimental Protocol (Conceptual Outline):

-

Pyrimidine Core Synthesis: The synthesis begins with the substitution of a chloropyrimidine with a piperazine derivative. The resulting ester is saponified to the corresponding carboxylic acid.[12]

-

Chiral Amine Introduction: The carboxylic acid is converted to a Weinreb amide, which then reacts with a Grignard reagent to form a ketone. The ketone is converted to a chiral amine using an Ellman auxiliary, followed by reaction with methylmagnesium chloride to introduce the chiral center with high diastereoselectivity.[12]

-

Final Assembly: The chiral amine is deprotected and coupled with a triazinone intermediate, which is prepared by coupling a bromide with a pyrazole boronate.[12]

Mechanism of Action of Avapritinib:

Avapritinib binds to the ATP-binding pocket of mutant forms of KIT and PDGFRA, inhibiting their kinase activity.[13] This prevents the autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for the survival and proliferation of cancer cells harboring these mutations.[13] By blocking these aberrant signaling cascades, Avapritinib induces apoptosis and reduces the proliferation of the malignant cells.[13]

Caption: Mechanism of Action of Avapritinib.

Structure-Activity Relationship (SAR) of Aminopyrazine Derivatives: A Guide to Rational Drug Design

The development of potent and selective aminopyrazine-based drugs is guided by a deep understanding of their structure-activity relationships (SAR). Systematic modifications of the aminopyrazine scaffold have yielded crucial insights into the molecular features required for optimal target engagement and biological activity.

Key SAR Insights for Aminopyrazine-Based Kinase Inhibitors:

| Moiety | Position | Modification | Impact on Activity |

| Aminopyrazine Core | - | - | The aminopyrazine ring typically forms two hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[13] |

| Amino Group | C2 or C3 | Substitution | Substitution on the amino group can modulate selectivity and pharmacokinetic properties. Unsubstituted amino groups are often crucial for hinge binding. |

| Substituent | C5 | Aromatic/Heterocyclic Rings | Introduction of substituted aryl or heteroaryl rings at this position often leads to interactions with the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. |

| Substituent | C6 | Small Alkyl Groups | Small alkyl groups, such as an ethyl group in Gilteritinib, can provide beneficial hydrophobic interactions within the ATP-binding site. |

The SAR of aminopyrazine derivatives is highly target-dependent. For example, in the development of Nek2 inhibitors, a mitotic kinase, it was discovered that the aminopyrazine ring forms two hydrogen bonds with the hinge region, and a trimethoxyphenyl group engages in hydrophobic contacts with Ile14 and Gly92.[13] For FGFR inhibitors, a 3-amino-pyrazine-2-carboxamide moiety has been shown to form key interactions with residues such as R630, L633, and E565 in the ATP pocket of FGFR2.[12]

Future Directions: Expanding the Horizons of Aminopyrazine Chemistry

The success of aminopyrazine-based drugs has solidified the importance of this scaffold in medicinal chemistry. Future research will likely focus on several key areas:

-

Novel Scaffolds and Derivatives: The exploration of novel aminopyrazine scaffolds and the synthesis of new libraries of derivatives will continue to be a major focus, aiming to identify inhibitors for new and challenging biological targets.

-

Targeting Drug Resistance: The development of next-generation aminopyrazine-based inhibitors that can overcome acquired resistance to existing therapies is a critical area of research.

-

Dual-Target and Multi-Target Inhibitors: The design of aminopyrazine derivatives that can simultaneously inhibit multiple key targets in a disease pathway holds promise for more effective and durable therapeutic responses.

-

Aminopyrazines in Other Therapeutic Areas: While oncology has been a major area of success, the application of aminopyrazine intermediates in other therapeutic areas, such as infectious diseases, inflammation, and neurodegenerative disorders, is an exciting and underexplored frontier.

Conclusion

Aminopyrazine intermediates have transitioned from being simple chemical building blocks to becoming the cornerstone of numerous successful drug discovery programs. Their inherent versatility, coupled with a deep and growing understanding of their synthesis and structure-activity relationships, ensures that they will remain a vital tool in the medicinal chemist's arsenal for years to come. The continued exploration of aminopyrazine chemistry promises to deliver a new wave of innovative and life-changing medicines, further cementing the legacy of this remarkable scaffold.

References

-

Avapritinib. PubChem. [Link]

- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-8. doi: 10.1016/j.bmcl.2015.09.016.

- The Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. (2026, February 17). Vertex AI Search.

- A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Deriv

-

XOSPATA® (gilteritinib) Mechanism of Action (MOA). Astellas Pharma US, Inc. [Link]

- Process for the preparation of gilteritinib fumarate. (2022).

- Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. (2024, May 24).

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019, March 28). MDPI.

- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010, October 11). Journal of Medicinal Chemistry.

- What is the mechanism of Avapritinib? (2024, July 17).

- The Role of Avapritinib for the Treatment of Systemic Mastocytosis. (2021, September 29). PMC.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.

- Process for obtaining avapritinib and its intermediates. (2022).

- Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML P

- What is the mechanism of Gilteritinib Fumarate? (2024, July 17).

-

(a) Represented FDA-approved drugs containing a pyrazole nucleus. (b)... ResearchGate. [Link]

-

Avapritinib. Massive Bio. [Link]

- FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022, November 21). MDPI.

- Preparation of 2-aminopyrazine. (1946).

- Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines. (2019, May 22).

-

RP-HPLC Method for Determination of Gilteritinib in Tablet Dosage Form. SciSpace. [Link]

- Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. (2025, April 3). Taylor & Francis.

Sources

- 1. The Role of Avapritinib for the Treatment of Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110938077A - Method for synthesizing Avapritinib - Google Patents [patents.google.com]

- 3. ashpublications.org [ashpublications.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]

- 11. Avapritinib | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of Avapritinib_Chemicalbook [chemicalbook.com]

- 13. What is the mechanism of Avapritinib? [synapse.patsnap.com]

An In-depth Technical Guide to Halogenated Pyrazine Building Blocks

Introduction: The Strategic Importance of Halogenated Pyrazines

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are found in numerous natural products, pharmaceuticals, and functional materials, valued for their unique electronic properties and ability to participate in hydrogen bonding.[2][3] The introduction of halogen atoms onto the pyrazine core dramatically enhances its utility as a synthetic building block. Halogens serve as versatile synthetic handles, enabling a wide array of subsequent chemical transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[4][5]

The electron-withdrawing nature of the two nitrogen atoms makes the pyrazine ring inherently electron-deficient, which influences the reactivity of attached halogens.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of these critical building blocks for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and provide field-proven insights into leveraging these reagents for the efficient construction of complex molecules. The World Health Organization's (WHO) 2019 Model List of Essential Medicines includes several drugs containing the pyrazine core, such as the proteasome inhibitor Bortezomib and the anti-mycobacterial agent Pyrazinamide, underscoring the scaffold's therapeutic relevance.[6]

Synthesis of Halogenated Pyrazine Building Blocks

The synthetic accessibility of halogenated pyrazines is crucial for their widespread use. Methodologies vary depending on the desired halogen.

Chloropyrazines

Chlorinated pyrazines are common starting materials due to the relative low cost of chlorinating agents. They are often synthesized from the corresponding pyrazinones (or hydroxypyrazines) by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Dichloropyrazines can be prepared from piperazine-2,5-diones.

Bromopyrazines

Bromination of the pyrazine ring can be challenging due to its electron-deficient nature. Direct bromination often requires harsh conditions. More commonly, bromopyrazines are accessed from aminopyrazines via Sandmeyer-type reactions. Alternatively, lithiation of the pyrazine core followed by quenching with a bromine source is a viable, albeit more complex, route.

Iodopyrazines

Iodopyrazines, the most reactive of the halopyrazines in cross-coupling reactions, are typically prepared from aminopyrazines via diazotization followed by treatment with potassium iodide (KI).[7] Their high reactivity often justifies the multi-step sequence required for their synthesis.

Fluoropyrazines

Fluoropyrazines present unique synthetic challenges and reactivity profiles. Two primary methods for their synthesis are the Balz-Schiemann reaction, which involves the diazotization of an aminopyrazine in the presence of fluoroboric acid (HBF₄), and halogen exchange (HALEX) reactions, where a more reactive halogen (typically chlorine) is displaced by fluoride using a fluoride salt like potassium fluoride (KF).[8]

Reactivity and Functionalization: The Core of Versatility

The true power of halogenated pyrazines lies in their capacity to be selectively functionalized. The choice of reaction type is often dictated by the nature of the halogen and the desired transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4] For halogenated pyrazines, the general order of reactivity in these transformations follows the carbon-halogen bond dissociation energy: I > Br > Cl .[7][9] Fluoropyrazines are typically unreactive under these conditions.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for forming C-C bonds.[10] For halogenated pyrazines, the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields.[10] Electron-rich, bulky phosphine ligands (e.g., those developed by Buchwald and Fu) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Aryl-Pd(II)-X\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Aryl_R [label="Aryl-Pd(II)-R'\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for edge labels ArylX [label="Pyrazine-X", shape=plaintext, fontcolor="#202124"]; Boronic [label="R'-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product [label="Pyrazine-R'", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [color="#4285F4", penwidth=2]; PdII_Aryl -> Transmetal [style=invis]; Transmetal -> PdII_Aryl_R [color="#EA4335", penwidth=2]; PdII_Aryl_R -> RedElim [style=invis]; RedElim -> Pd0 [color="#34A853", penwidth=2];

// Input/Output Edges ArylX -> OxAdd [dir=none, color="#4285F4", penwidth=2]; Boronic -> Transmetal [dir=none, color="#EA4335", penwidth=2]; RedElim -> Product [dir=none, color="#34A853", penwidth=2];

// Positioning {rank=same; Pd0; RedElim; Product} {rank=same; OxAdd; Transmetal} {rank=same; ArylX; PdII_Aryl; PdII_Aryl_R; Boronic} } ends_dot Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | High | Not Specified | [10] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 2-Bromopyrazine | Phenylboronic acid | 100 | 95 | 3-5 | [10] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Chloropyrazine | Arylboronic acids | 100 | 80-98 | 2 | [7] |

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[11] It has become indispensable in pharmaceutical synthesis, where aryl amine moieties are common.[12] For chloropyrazines, which are less reactive, specialized catalysts with sterically hindered ligands are often necessary to achieve high yields.[4][7] The reaction is typically sensitive to air and moisture, requiring an inert atmosphere.[13]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] It is unique among palladium-catalyzed cross-couplings in that it typically requires a copper(I) co-catalyst, although copper-free methods have been developed.[14][15] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable structures in materials science and complex molecule synthesis.[16] The reactivity trend follows the expected I > Br > Cl pattern.[14]

Stille and Heck Couplings

The Stille coupling utilizes an organotin reagent, while the Heck reaction couples the halide with an alkene. Both are effective for functionalizing halogenated pyrazines. The Stille coupling is particularly versatile due to the stability of organotin reagents, though toxicity concerns with tin byproducts are a drawback.[4] The Heck reaction is a powerful tool for vinylation of the pyrazine core.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity of halopyrazines in SNAr reactions is inverted: F > Cl > Br > I . The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. This effect, combined with fluorine's ability to stabilize the intermediate Meisenheimer complex, makes fluoropyrazines exceptionally reactive.[8]

This high reactivity provides a convenient route to derivatives that are otherwise difficult to access. Fluoropyrazine reacts readily with a variety of nucleophiles, including hydroxides, amines, and azides, often under mild conditions where other halopyrazines would be unreactive.[8] For example, kinetic studies showed that the half-life for the reaction of fluoropyrazine with sodium hydroxide was just 43 minutes, while for chloropyrazine it was approximately 19 days under similar conditions.[8]

// Nodes Halopyrazine [label="Halogenated Pyrazine\n(Py-X)"]; CrossCoupling [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Halopyrazine -> CrossCoupling [label="Reactivity:\nI > Br > Cl", color="#4285F4", penwidth=2]; Halopyrazine -> SNAr [label="Reactivity:\nF > Cl > Br > I", color="#EA4335", penwidth=2]; } ends_dot Caption: Relative reactivity of halogens on the pyrazine ring.

Applications in Drug Discovery

The synthetic versatility of halogenated pyrazines makes them invaluable starting materials in the synthesis of pharmaceuticals.

-

Bortezomib (Velcade®): A first-in-class proteasome inhibitor used to treat multiple myeloma, its synthesis involves the coupling of a pyrazine-containing boronic acid derivative.[6]

-

Eszopiclone (Lunesta®): A nonbenzodiazepine hypnotic agent, this molecule contains a chloropyrazine core that is functionalized during its synthesis.[6]

-

Gefitinib (Iressa®): An EGFR inhibitor used in cancer therapy, its synthesis utilizes a dichloropyrimidine scaffold, but similar cross-coupling principles apply to pyrazine-based kinase inhibitors.

-

Antimicrobial Agents: Researchers have synthesized series of halogenated pyrazine-based chalcones and evaluated them for antifungal and antimycobacterial activity, finding that derivatives with electron-withdrawing halogens showed significant potency.[17][18][19]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromopyrazine

This protocol describes a typical procedure for the palladium-catalyzed coupling of 2-bromopyrazine with an arylboronic acid.[10]

Rationale: This method uses a standard Pd(PPh₃)₄ catalyst which is effective for reactive aryl bromides. 1,4-Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Materials:

-

2-Bromopyrazine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous (4 mL)

-

Water, degassed (1 mL)

-

Schlenk flask or sealed vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromopyrazine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

// Nodes Start [label="Combine Reagents\n(Halopyrazine, Partner, Catalyst, Base)"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill Ar)"]; Solvent [label="Add Degassed Solvents"]; Heat [label="Heat and Stir\n(Monitor by TLC/LC-MS)"]; Cooldown [label="Cool to Room Temp"]; Workup [label="Aqueous Workup\n(Dilute, Extract)"]; Purify [label="Dry and Concentrate\nOrganic Layer"]; Column [label="Purify by Column\nChromatography"]; Final [label="Characterize Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Cooldown; Cooldown -> Workup; Workup -> Purify; Purify -> Column; Column -> Final; } ends_dot Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrazine

This protocol outlines a procedure for the C-N bond formation between less reactive 2-chloropyrazine and an amine, using a more active catalyst system.[4]

Rationale: Chloropyrazines are less reactive than their bromo or iodo counterparts, necessitating a more active catalytic system.[7] A catalyst generated from a palladium precursor like Pd₂(dba)₃ and a specialized, bulky electron-rich ligand (e.g., a Buchwald ligand like RuPhos or XPhos) is used to promote the challenging oxidative addition step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine without competing in the reaction. Toluene is a common high-boiling, non-polar solvent for these reactions.

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

A suitable phosphine ligand (e.g., RuPhos) (0.022 mmol, 2.2 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Toluene, anhydrous (5 mL)

-

Glovebox or Schlenk line

-

Sealed reaction tube

Procedure:

-

Setup (in a glovebox): To a dry reaction tube containing a magnetic stir bar, add NaOt-Bu, the phosphine ligand, and Pd₂(dba)₃.

-

Reagent Addition: Add the 2-chloropyrazine and the amine. Finally, add the anhydrous toluene.

-

Sealing and Reaction: Seal the reaction tube tightly. Remove it from the glovebox and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction by taking small aliquots (under inert atmosphere if necessary) and analyzing by LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Conclusion and Future Outlook

Halogenated pyrazines are undeniably powerful and versatile building blocks in modern organic synthesis. Their reactivity can be finely tuned based on the specific halogen, enabling a diverse range of functionalization strategies from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions. This predictable and complementary reactivity makes them highly sought-after intermediates in the design and synthesis of pharmaceuticals and advanced materials. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, the scope of transformations possible with these building blocks will continue to expand, cementing their role as essential tools for chemists and drug discovery professionals.

References

- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.

- Nikishkin, N. I., & O'Shea, D. F. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3549–3563. DOI:10.1039/C3OB40460A.

- Rutner, H. (1966). Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines. ProQuest Dissertations & Theses Global.

- Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.

- Ismail, M. M., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.

- Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.

- Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.

- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.

- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- Kučerová-Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules.

- Witulski, B., & Alayrac, C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Kučerová-Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Witulski, B., & Alayrac, C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.

- Hallas, C. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Kučerová-Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. MDPI.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Sohail, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

- Al-Masoudi, N. A. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 5. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines - ProQuest [proquest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Physicochemical Characterization of 2-Amino-3-bromo-6-methylpyrazine

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 2-Amino-3-bromo-6-methylpyrazine .

Technical Guide & Whitepaper

Executive Summary

2-Amino-3-bromo-6-methylpyrazine is a functionalized pyrazine derivative used critically in the synthesis of bioactive pharmaceutical ingredients. Its amphiphilic nature—balancing a polar aminopyrazine core with lipophilic bromo- and methyl- substituents—dictates a specific solubility profile essential for process optimization.

This guide provides a comprehensive solubility analysis, distinguishing between empirical process behaviors (observed during synthesis) and predictive physicochemical properties . It includes validated protocols for researchers to determine exact saturation limits in their specific solvent systems.

Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, one must analyze its structural pharmacophore.

| Feature | Chemical Group | Effect on Solubility |

| Core | Pyrazine Ring | Moderate polarity; contains basic nitrogen atoms (pKa ~2-3). |

| H-Bond Donor | 2-Amino (-NH₂) | Increases solubility in polar protic solvents (MeOH, EtOH) via H-bonding. |

| Lipophilic | 3-Bromo (-Br) | Significantly increases lipophilicity; reduces water solubility; enhances solubility in DCM/THF. |

| Lipophilic | 6-Methyl (-CH₃) | Adds non-polar character; aids solubility in aromatic and chlorinated solvents. |

Predicted LogP: ~1.2 – 1.6 (Moderate Lipophilicity) Acid-Base Profile: Weak base. Solubility in aqueous media is highly pH-dependent.

Solubility Profile in Organic Solvents[2][3]

The following data categorizes solvents based on their interaction capability with 2-Amino-3-bromo-6-methylpyrazine.

Table 1: Solubility Classification

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively. Preferred for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the lipophilic Br/Me regions. Standard reaction solvent. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Good general solvent; often used for extraction from aqueous workups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble, especially upon heating. The amino group engages in H-bonding. |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate-High | Good solubility due to ether oxygen accepting H-bonds from the amino group. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low / Insoluble | Lacks polar interactions to overcome crystal lattice energy. Used as an anti-solvent . |

| Aqueous | Water (Neutral pH) | Low (<1 mg/mL) | The hydrophobic Br/Me groups dominate. |

| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High | Protonation of the pyrazine nitrogen forms a water-soluble salt. |

Process Chemistry Implications[4][5][6]

-

Reaction Solvent: Dichloromethane (DCM) or Acetonitrile is recommended for bromination and substitution reactions due to high solubility and inertness.

-

Workup/Extraction: The compound partitions preferentially into Ethyl Acetate or DCM from an aqueous phase at neutral/basic pH.

-